7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a boronate ester-functionalized heterocyclic compound comprising a triazole ring fused to a pyridine core. The boronate group at position 7 enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry. Its molecular formula is C₁₃H₁₈BN₃O₂, with a molecular weight of 259.11 g/mol . The compound is typically stored at 2–8°C under inert conditions to preserve stability . Commercial sources report purity ≥97%, highlighting its utility in precision synthesis .
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-8-14-15-10(16)7-9/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALMHZMUOMCTAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN=CN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization
Hydrazine reacts with α-keto esters or carboxylic acids to form triazole rings. For example:
Acid-Catalyzed Dehydration
Formic acid or acetic anhydride promotes cyclization by eliminating water. A typical protocol includes:
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Substrate : N-Acylated hydrazine derivative
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Reagent : HCOOH (excess)
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Conditions : Reflux, 6 hours
Transition Metal-Catalyzed Direct Borylation
Direct borylation of preformed triazolopyridines using iridium or rhodium catalysts offers an alternative route. This method avoids pre-functionalized halides but requires stringent conditions.
Iridium-Catalyzed C–H Borylation
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Catalyst : [Ir(COD)OMe]₂ (5 mol%)
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Ligand : 4,4′-Di-tert-butylbipyridine (dtbpy)
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Boronate Source : B₂Pin₂ (3.0 equiv)
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Solvent : Cyclohexane
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Temp : 100°C
Industrial-Scale Synthesis and Process Optimization
Large-scale production employs continuous flow reactors and automated purification systems to enhance efficiency. Key advancements include:
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 0.1–1.0 mol% | 0.05–0.2 mol% |
| Reaction Volume | 10–100 mL | 50–200 L |
| Purification | Column Chromatography | Crystallization |
| Typical Yield | 50–75% | 85–95% |
Challenges and Mitigation Strategies
Regioselectivity Issues
Unwanted regioisomers may form during cyclization. Strategies to improve selectivity include:
Boronate Ester Hydrolysis
The pinacol boronate group is sensitive to protic solvents. Solutions involve:
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Anhydrous Conditions : Rigorous drying of solvents and substrates.
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Steric Protection : Bulky substituents adjacent to boron reduce hydrolysis.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated borylation using Ru(bpy)₃Cl₂ enables room-temperature reactions:
Electrochemical Borylation
Electrochemical methods eliminate the need for metal catalysts:
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to convert the boronic acid group to boronic alcohols.
Substitution: The boronic acid group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Boronic Alcohols: Resulting from the reduction of the boronic acid group.
Substitution Products: Various nucleophilic substitution products can be formed depending on the nucleophile used.
Scientific Research Applications
Structure
The compound's structure features a triazole ring fused with a pyridine moiety, along with a boron-containing dioxaborolane group. This unique arrangement contributes to its chemical reactivity and biological activity.
Molecular Formula
- Molecular Formula : C12H16BN3O2
- Molecular Weight : 232.09 g/mol
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties by inhibiting specific kinases involved in cancer progression. For example, studies have shown that similar compounds can selectively target cancer cells while sparing normal cells.
- Antimicrobial Properties : The incorporation of the dioxaborolane moiety has been linked to enhanced antimicrobial activity against various pathogens. A study demonstrated that related compounds showed promising results against Gram-positive and Gram-negative bacteria.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Synthetic Pathways
- Cross-Coupling Reactions : The boron atom in the dioxaborolane group facilitates cross-coupling reactions with organohalides, making it a valuable reagent for constructing complex organic molecules.
- Functionalization of Aromatic Compounds : The compound can be used to introduce functional groups onto aromatic systems through electrophilic substitution reactions, expanding the toolbox for synthetic chemists.
Materials Science
Research into the use of this compound in materials science has revealed its potential in developing novel polymers and nanomaterials.
Applications
- Organic Photovoltaics (OPVs) : The compound's electronic properties make it suitable for use as an electron donor or acceptor material in OPVs, enhancing their efficiency and stability.
- Sensors : Its sensitivity to environmental changes can be exploited in sensor technology for detecting specific analytes.
Mechanism of Action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects : The triazolo[4,3-a]pyridine core in the target compound exerts stronger electron-withdrawing effects than imidazo[1,2-a]pyridine, enhancing oxidative stability in catalytic cycles .
- Solubility: Amino-substituted derivatives () exhibit 3× higher aqueous solubility than the target compound, critical for drug formulation .
- Thermal Stability : The target compound decomposes at 220°C, outperforming imidazo analogs (180°C) due to rigid triazole-pyridine fusion .
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP |
|---|---|---|---|
| Target Compound | 259.11 | 103–108 | 1.8 |
| 6-Boronate Isomer | 259.11 | 98–102 | 1.7 |
| Imidazo[1,2-a]pyridine Analog | 244.10 | 90–95 | 2.1 |
Table 2. Commercial Comparison
| Vendor | Compound | Purity | Price (1g) |
|---|---|---|---|
| BLD Pharm Ltd. | 6-Boronate Isomer | 97% | $126 |
| CymitQuimica | Target Compound | 97% | $208 |
| Thermo Scientific | 4-(4,4,5,5-Tetramethyl...)pyridine | 97% | $72 |
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyridine structure and is modified with a dioxaborolane moiety. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{18}B_{N_{5}}O_{2} |
| Molecular Weight | 253.12 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds containing triazole and pyridine moieties often exhibit significant anticancer properties. For instance, studies have shown that similar triazolo-pyridine derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activity. In vitro studies demonstrate that compounds like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine exhibit activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
Antioxidant Activity
The antioxidant potential of triazole derivatives has been widely documented. The presence of the dioxaborolane group may enhance the stability of free radicals and improve the compound's ability to scavenge reactive oxygen species (ROS) .
Case Studies
- Anticancer Studies :
- Antimicrobial Screening :
- In a comparative study of several triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Synthesis
The synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step reactions starting from readily available precursors. The incorporation of the dioxaborolane moiety is crucial for enhancing biological activity.
Q & A
Q. What are the common synthetic routes for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine?
The synthesis typically involves two key steps:
- Triazolo[4,3-a]pyridine Core Formation : Oxidative coupling of 2-aminopyridines with N-tosylhydrazones using iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in 1,4-dioxane (yields ~74%) .
- Boronic Ester Introduction : Palladium-catalyzed Miyaura borylation of a halogenated triazolopyridine precursor (e.g., 7-bromo-triazolopyridine) with bis(pinacolato)diboron under inert conditions .
Key Considerations : Optimize reaction time, solvent polarity, and catalyst loading to minimize side reactions like deboronation.
Q. How is the structure and purity of this compound confirmed using spectroscopic methods?
- NMR Spectroscopy :
- HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₁₈BN₃O₂: 279.14; observed 279.15) .
- IR Spectroscopy : Confirm boronic ester B-O stretches (~1350 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the dioxaborolane-functionalized triazolopyridine?
- Catalyst Screening : Compare iodine (I₂) with alternatives like N-iodosuccinimide (NIS) or KI. I₂ gives superior yields (74%) vs. NIS (trace) .
- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) favor oxidative coupling, while DMF or DMSO inhibit reactivity .
- Temperature Control : Maintain 80–100°C during borylation to balance reaction rate and stability of the boronic ester .
Data-Driven Example :
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| I₂ | TBHP | 1,4-Dioxane | 74 |
| KI | TBHP | 1,4-Dioxane | 64 |
| NIS | TBHP | 1,4-Dioxane | <5 |
Q. What strategies mitigate low yields in Suzuki-Miyaura cross-couplings involving this boronic ester?
- Ligand Selection : Use Pd(PPh₃)₄ or SPhos to stabilize the palladium intermediate .
- Base Optimization : Test K₂CO₃ or Cs₂CO₃ to enhance transmetallation efficiency.
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to separate boronic ester byproducts .
Case Study : Coupling with 4-bromobenzonitrile achieved 85% yield using Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 60°C .
Q. How can structural analogs be designed to explore structure-activity relationships (SAR) in medicinal chemistry?
- Core Modifications : Introduce substituents at the triazole (e.g., methyl, bromo) or pyridine (e.g., cyano, nitro) positions to alter electronic properties .
- Boronic Ester Replacement : Test pinacol vs. neopentyl glycol esters to modulate steric bulk and hydrolytic stability .
Example : 7-Methyl-triazolopyridine analogs showed improved solubility in DMSO (>50 mg/mL) vs. unsubstituted derivatives .
Methodological Notes
- Synthesis Reproducibility : Use Schlenk techniques for moisture-sensitive steps (e.g., borylation) .
- Data Contradictions : Discrepancies in reported yields (e.g., 55–74%) may arise from varying purity of starting materials or solvent grades .
- Safety : Handle boronic esters under inert atmospheres to prevent decomposition; avoid skin contact with triazolopyridines (potential irritants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
